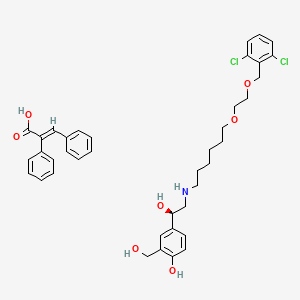

Vilanterol alpha-phenyl cinnamate

Description

Vilanterol alpha-phenyl cinnamate is a synthetic ester derivative of vilanterol, a long-acting beta2-adrenergic agonist (LABA) used in respiratory therapies. It is formulated as a prodrug to enhance stability, bioavailability, or controlled release in inhalation devices such as the RELVAR ELLIPTA inhaler, which combines vilanterol with fluticasone furoate and/or umeclidinium for chronic obstructive pulmonary disease (COPD) management . Genetic toxicity studies confirm that vilanterol in this form is non-genotoxic, though prolonged use in animal models has shown proliferative effects in reproductive tissues, consistent with other beta2 agonists .

Properties

CAS No. |

503070-59-5 |

|---|---|

Molecular Formula |

C39H45Cl2NO7 |

Molecular Weight |

710.7 g/mol |

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(E)-2,3-diphenylprop-2-enoic acid |

InChI |

InChI=1S/C24H33Cl2NO5.C15H12O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-11H,(H,16,17)/b;14-11+/t24-;/m0./s1 |

InChI Key |

KAMFDHLRBHTIMJ-AZDLLSQWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Key Intermediate Synthesis

The preparation of vilanterol begins with chiral intermediates to ensure enantiomeric purity. Patent US20150239862A1 details an optimized route starting from a chiral oxazolidinone intermediate (Formula IX):

-

Chiral Oxazolidinone Formation :

-

Acylation and Bromination :

Salt Formation with α-Phenylcinnamic Acid

The final step involves converting vilanterol free base to the α-phenyl cinnamate salt:

-

Acid-Base Reaction :

-

Crystallization and Isolation :

Process Optimization and Critical Parameters

Solvent Selection for Salt Formation

| Solvent | Purity (HPLC) | Chiral Purity | Yield (%) |

|---|---|---|---|

| Acetone | >99.5% | >99.9% | 85–90 |

| Ethyl Acetate | 98.8% | 99.2% | 75–80 |

| THF | 97.5% | 98.5% | 70–75 |

Data adapted from US20150239862A1

Acetone outperforms other solvents due to its polarity and compatibility with α-phenylcinnamic acid, reducing co-crystallization of impurities.

Impurity Control Strategies

-

1,5-Dibromopentane Limitation : The dibromohexane precursor must contain <0.15% 1,5-dibromopentane to prevent alkylation byproducts.

-

Racemization Mitigation : Deprotection of the acetonide intermediate with 0.5 N HCl in acetone at 25°C avoids racemization, preserving >99.9% enantiomeric excess.

Analytical Characterization

HPLC and Chiral HPLC Conditions

| Parameter | Details |

|---|---|

| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R) | 12.8 min |

| Retention Time (S) | 14.2 min |

Method validated in US20150239862A1

This method resolves the (R)- and (S)-enantiomers, ensuring compliance with pharmacopeial limits (<0.15% S-isomer).

Comparative Analysis of Synthetic Routes

Patent WO2003/024439 vs. US20150239862A1

-

WO2003/024439 : Uses tert-butoxycarbonyl (Boc) protection, requiring multiple deprotection steps and chromatography, resulting in lower yields (60–70%).

-

US20150239862A1 : Eliminates Boc groups via optimized acetonide deprotection, achieving 85–90% yield without chromatography.

Industrial Scalability Challenges

Chemical Reactions Analysis

Types of Reactions: Vilanterol .alpha.-phenyl cinnamate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can affect the ketone or aldehyde groups.

Substitution: Halogen substitution reactions are common, especially involving the chlorine atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Vilanterol .alpha.-phenyl cinnamate is used in research to study the properties and reactions of long-acting beta2-adrenergic agonists. It serves as a model compound for developing new bronchodilators .

Biology: In biological research, this compound is used to investigate the mechanisms of beta2-adrenergic receptor activation and its effects on cellular signaling pathways .

Medicine: Medically, vilanterol .alpha.-phenyl cinnamate is studied for its potential use in treating respiratory diseases such as COPD and asthma. Its long-acting properties make it a valuable candidate for developing new therapeutic agents .

Industry: In the pharmaceutical industry, vilanterol .alpha.-phenyl cinnamate is used in the formulation of inhalation products for respiratory therapy. Its stability and efficacy are key factors in its industrial applications .

Mechanism of Action

Vilanterol .alpha.-phenyl cinnamate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . The compound selectively targets beta2-adrenergic receptors, providing long-lasting bronchodilation .

Comparison with Similar Compounds

Structural Features

Key Observations :

- This compound is distinguished by its beta2-agonist backbone, which is absent in simpler cinnamates like ethyl cinnamate. The alpha-phenyl group may enhance metabolic stability compared to alkyl esters .

- Tacrine–cinnamate hybrids and coumarin-cinnamate derivatives demonstrate how cinnamate functionalization can diversify pharmacological activity, such as acetylcholinesterase inhibition or cytotoxicity .

Pharmacological Activity

Key Observations :

Key Observations :

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Vilanterol alpha-phenyl cinnamate in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) is critical, particularly for distinguishing cinnamate derivatives. Gas chromatography (GC) with flame ionization detection may also be employed for purity analysis in synthetic batches .

- Key Considerations : Validate methods for sensitivity (e.g., limit of quantification ≤1 ng/mL in plasma), matrix effects, and cross-reactivity with metabolites. Reference standards should be characterized for isotopic purity and stability .

Q. How can researchers synthesize and characterize this compound derivatives?

- Methodological Answer : Adapt Wittig reaction protocols (e.g., using carbethoxymethylene triphenylphosphorane) to esterify cinnamic acid derivatives. Purify intermediates via column chromatography and confirm structures using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. For salt forms (e.g., trifenatate), optimize crystallization conditions to ensure polymorphic consistency .

- Key Considerations : Monitor reaction kinetics under inert atmospheres to prevent oxidation. Characterize thermal stability via differential scanning calorimetry (DSC) and assess hygroscopicity for storage recommendations .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating pharmacokinetic (PK) interactions between this compound and anticholinergic agents like umeclidinium?

- Methodological Answer : Conduct crossover studies in preclinical models (e.g., rats) to compare systemic exposure (AUC) of vilanterol when administered alone versus in combination. Use population pharmacokinetic modeling to account for covariates like body mass index (BMI) and gender, which may influence drug clearance. Include imputation protocols for non-quantifiable (NQ) data points to avoid bias .

- Data Contradiction Analysis : Address observed increases in vilanterol exposure (up to 39% higher AUC with concurrent umeclidinium) by evaluating protein-binding displacement or metabolic enzyme inhibition (e.g., CYP3A4). Validate findings using in vitro hepatocyte models .

Q. How should researchers reconcile discrepancies between in vitro genotoxicity data and in vivo proliferative effects observed with this compound?

- Methodological Answer : Perform comparative assays using the Ames test (bacterial reverse mutation) and mammalian cell micronucleus tests to confirm lack of direct DNA damage. For in vivo proliferative effects (e.g., rat reproductive tract), conduct dose-ranging studies to differentiate receptor-mediated (β2-AR) effects from off-target toxicity. Apply benchmark dose modeling (BMD) to establish safety thresholds .

- Mechanistic Insight : Investigate whether proliferative outcomes are species-specific or linked to prolonged β2-agonist exposure. Use immunohistochemistry to assess estrogen receptor cross-talk in affected tissues .

Q. What experimental variables influence the receptor-binding affinity of this compound in β2-adrenergic receptor (β2-AR) assays?

- Methodological Answer : Use radioligand displacement assays (-Vilanterol) with controlled nucleotide conditions (e.g., ±Gpp(NH)p) to quantify high- vs. low-affinity states. Maintain assay temperatures at 37°C to mimic physiological conditions. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate pK values .

- Critical Parameters : Report buffer composition (e.g., Mg concentration) and receptor density adjustments to avoid assay saturation. Replicate findings in cell lines overexpressing human β2-AR to confirm translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.